4-NPA is a key intermediate in the synthesis of specific PARP inhibitors, such as ABT-472. These drugs target Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them promising candidates for cancer treatment [].
4-NPA can be used as a starting material for the synthesis of fluorescent probes. For instance, 4-NPA derivatives have been developed to detect chloride ions due to their ability to form stable fluorescent complexes [].
4-NPA, along with 3-nitrophthalic anhydride, has been utilized in studies investigating cholesterol biosynthesis. These studies explored the compounds' ability to inhibit the enzyme responsible for converting lanosterol to cholesterol [].
4-Nitrophthalic anhydride (4-NPA) is an organic compound belonging to the class of aromatic anhydrides. It is a white crystalline solid obtained through the nitration of phthalic anhydride []. 4-NPA holds significance in scientific research primarily as an intermediate for the synthesis of various other compounds, particularly in medicinal chemistry [].
4-NPA possesses a cyclic structure with an aromatic ring consisting of six carbon atoms. A nitro group (NO2) is attached to the fourth carbon position of the ring, and an anhydride functional group (–C(O)-O-C(O)–) bridges two carbonyl groups (C=O) within the ring []. This structure presents several key features:
The common method for synthesizing 4-NPA involves the nitration of phthalic anhydride with concentrated nitric acid and sulfuric acid as a catalyst [].
Balanced chemical equation:
C6H4(CO)2O + HNO3 (conc.) -> C6H3(NO2)(CO)2O + H2O []
4-NPA undergoes reactions with nucleophiles, such as water or alcohols, to form the corresponding substituted phthalic acids.
Reaction with water:
C6H3(NO2)(CO)2O + H2O -> C6H4(NO2)(COOH)2 []
Reaction with ethanol:
C6H3(NO2)(CO)2O + 2C2H5OH -> C6H4(NO2)(COOC2H5)2 + H2O []
4-NPA can participate in condensation reactions with various diamines to form heterocyclic compounds like imides [].
Irritant